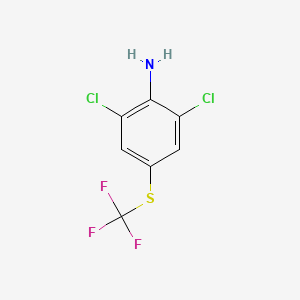

2,6-Dichloro-4-((trifluoromethyl)thio)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is a nitrogen compound useful in organic synthesis . It is a derivative of aniline .

Synthesis Analysis

The synthesis of “2,6-Dichloro-4-((trifluoromethyl)thio)aniline” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material. This material is subjected to halogenation reaction and ammoniation reaction. Through the separation of reaction products, the desired “2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is obtained .Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is C7H4Cl2F3N. It has an average mass of 230.015 Da and a monoisotopic mass of 228.967285 Da .Physical And Chemical Properties Analysis

“2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is a clear colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen

Pesticide Synthesis Intermediate

This compound serves as a crucial intermediate in the synthesis of various pesticides. It is particularly significant in creating fluazinam, a fungicide used in agriculture to control fungal diseases in crops .

Agricultural Chemicals

Beyond pesticides, it is also used to synthesize other agricultural chemicals that protect crops from pests and diseases, contributing to increased agricultural productivity .

Organic Synthesis

It is a valuable nitrogen compound in organic synthesis, aiding in the creation of complex organic molecules for research and development .

Synthesis Process Development

Patents describe new processes for synthesizing 2,6-Dichloro-4-trifluoromethyl aniline, indicating its importance in developing efficient and cost-effective production methods .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a key intermediate in the synthesis of certain pesticides, such as fipronil . Fipronil acts by blocking the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation of muscles and nerves .

Mode of Action

As a precursor to fipronil, it can be inferred that it may share a similar mechanism, which involves the disruption of the gaba-gated chloride channels .

Biochemical Pathways

Given its role in the synthesis of fipronil, it may be involved in the disruption of neurotransmission in insects by blocking the gaba-gated chloride channels .

Result of Action

As a precursor to fipronil, it can be inferred that it may contribute to the hyperexcitation of muscles and nerves in insects, leading to their death .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWPTDLYCZOZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543899 |

Source

|

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99479-65-9 |

Source

|

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)